molecular formula C18H17Cl2N3OS B2989935 3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile CAS No. 332862-27-8

3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Cat. No.: B2989935
CAS No.: 332862-27-8
M. Wt: 394.31
InChI Key: BCEZYKQVRQNKSZ-UHFFFAOYSA-N
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Description

3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a heterocyclic compound featuring a piperazine core substituted with a furan-2-carbothioyl group bearing a 2,5-dichlorophenyl moiety and a propanenitrile side chain. The compound’s structural complexity arises from:

  • A furan-2-carbothioyl group, introducing sulfur-based electronic effects.
  • A piperazine ring, a common pharmacophore in CNS-targeting agents.
  • A terminal nitrile group, which may influence metabolic stability or intermolecular interactions.

This compound is listed in chemical indices under systematic nomenclature but lacks extensive pharmacological characterization in publicly available literature .

Properties

IUPAC Name

3-[4-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS/c19-13-2-3-15(20)14(12-13)16-4-5-17(24-16)18(25)23-10-8-22(9-11-23)7-1-6-21/h2-5,12H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEZYKQVRQNKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multiple steps, starting with the formation of the furan ring and subsequent introduction of the piperazine and dichlorophenyl groups. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

This compound has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity may be explored for potential use in drug discovery and development.

  • Medicine: The compound may have therapeutic potential, and research may focus on its effects on biological systems and diseases.

  • Industry: It can be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

When compared to similar compounds, 3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile stands out due to its unique structure and potential applications. Similar compounds may include other furan derivatives or piperazine-containing molecules, but the presence of the dichlorophenyl group and the specific arrangement of atoms in this compound contribute to its distinct properties.

Comparison with Similar Compounds

Structural Analogues from Published Literature

The following compounds share structural motifs with the target molecule, such as piperazine derivatives and halogenated aryl groups, but differ in substituents and functional groups:

Key Differences and Implications

Core Heterocycle and Functional Groups: The target compound employs a furan-2-carbothioyl group, whereas analogues 10g and 10h feature thiazole rings . Thiazoles are associated with enhanced metabolic stability compared to furans due to reduced oxidative susceptibility.

Substituent Effects :

  • The 2,5-dichlorophenyl group in the target compound differs from the 3,4-dichlorophenyl urea (10g) and trifluoromethoxy phenyl urea (10h) substituents. Chlorine positioning influences steric and electronic interactions with biological targets, while urea groups in 10g/h enable hydrogen bonding.

Synthetic Accessibility: Yields for 10g (87.0%) and 10h (88.7%) suggest efficient synthetic routes for urea-linked thiazole derivatives . No yield data is available for the target compound, but its thiocarbonyl and nitrile groups may introduce synthetic challenges, such as side reactions during coupling steps.

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The nitrile group in the target compound likely reduces logP compared to the ester-containing analogues, which could impact tissue distribution.
  • The target compound’s dichlorophenyl and nitrile groups may favor interactions with hydrophobic binding pockets.
  • Metabolic Stability : The thiocarbonyl group in the target compound may increase susceptibility to enzymatic hydrolysis compared to the urea or trifluoromethoxy groups in 10g/h.

Biological Activity

3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula C18H17Cl2N3OSC_{18}H_{17}Cl_{2}N_{3}OS and features a piperazine ring, a furan moiety, and a carbonothioyl group. The presence of chlorine atoms on the phenyl ring enhances its biological activity by influencing electronic properties and steric effects.

1. Anti-Cancer Activity

Research indicates that derivatives of furan compounds exhibit promising anti-cancer properties. A study highlighted the anti-cancer activity of synthesized carbamothioyl-furan-2-carboxamide derivatives against various cancer cell lines including HepG2, Huh-7, and MCF-7. The compound 4d demonstrated the highest efficacy with cell viabilities of 33.29%, 45.09%, and 41.81%, respectively, indicating its potential as a lead compound in cancer therapy .

Table 1: Anti-Cancer Activity of Selected Compounds

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

The structure-activity relationship (SAR) studies suggest that electron-donor substituents enhance anti-cancer activity, making compounds like 4d particularly effective .

2. Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. In vitro studies showed that various derivatives exhibited activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 to 16 mm at a concentration of 10 mg/mL . The minimum inhibitory concentration (MIC) values were reported between 230–295 µg/mL for effective compounds .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
4fS. aureus10–15240
4aE. coli10–15280
DoxorubicinS. aureusNot specifiedNot specified

The proposed mechanism for the anti-cancer effects involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. This mechanism is similar to that observed in other known anticancer agents like plinabulin . Further research is needed to elucidate the exact pathways involved.

Case Studies

A recent study focused on the synthesis and biological evaluation of similar compounds demonstrated that modifications in the furan structure significantly affected their anticancer properties, reinforcing the importance of chemical structure in therapeutic efficacy . The findings suggest that further exploration into structural modifications could yield more potent derivatives.

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